molecular formula C15H16F3NO2 B2512088 8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1492511-83-7

8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2512088
CAS No.: 1492511-83-7
M. Wt: 299.293
InChI Key: JMHXQGXRIFWVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a trifluoromethyl group attached to a benzoyl moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity to the compound, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group and the bicyclic structure play a crucial role in determining the reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 8-[2-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol include other tropane alkaloids such as tropine and tropanol . These compounds share the bicyclic structure but differ in the substituents attached to the core scaffold.

Uniqueness: The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c16-15(17,18)13-4-2-1-3-12(13)14(21)19-9-5-6-10(19)8-11(20)7-9/h1-4,9-11,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHXQGXRIFWVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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